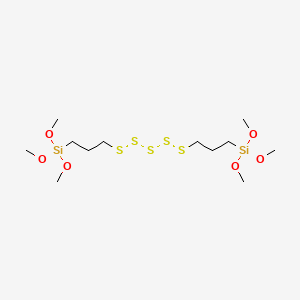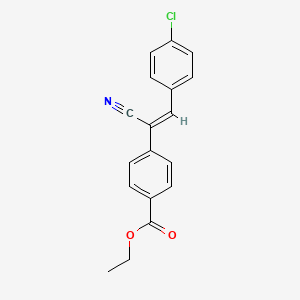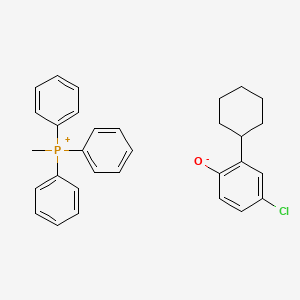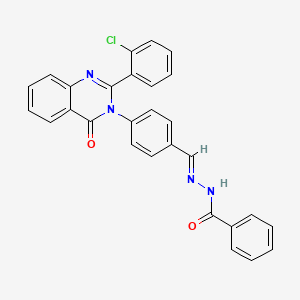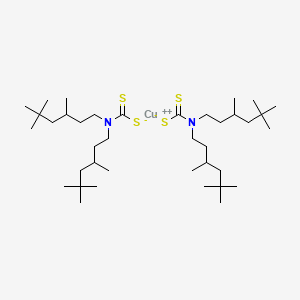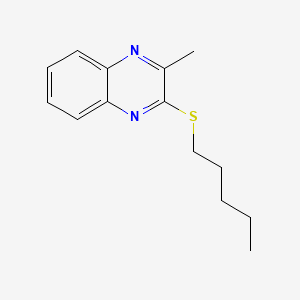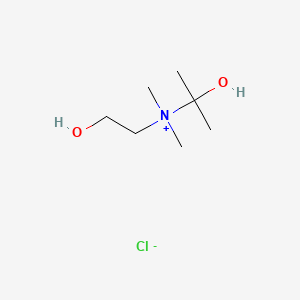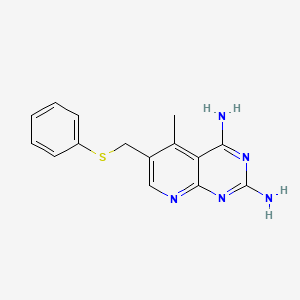
L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドは、複雑なペプチド化合物です。それは、L-イソロイシンアミド、N-アセチル-L-アラニン、L-アラニン、D-チロシン、およびL-プロリンを含むいくつかのアミノ酸で構成されています。
準備方法
合成経路と反応条件
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドの合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。
カップリング: アミノ酸は、HBTUまたはDICなどの試薬を使用して活性化され、次に樹脂結合ペプチドにカップリングされます。
脱保護: 保護基(通常はFmoc)は、ピペリジンなどの塩基を使用して除去されます。
開裂: 完成したペプチドは、トリフルオロ酢酸(TFA)などの強酸を使用して樹脂から開裂されます。
工業生産方法
この化合物の工業生産には、おそらく大規模なSPPSが使用され、自動ペプチド合成装置を使用して効率と収率を高めます。このプロセスは、最終製品の高純度と一貫性を確保するために最適化されます。
化学反応の分析
反応の種類
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応は、チロシン残基で起こり、ジチロシンの形成につながる可能性があります。
還元: 還元反応は、ペプチド結合または側鎖を変更することができます。
置換: アミノ酸残基は、異なる特性を持つアナログを作成するために置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)などの還元剤。
置換: アミノ酸誘導体とカップリング試薬。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チロシン残基の酸化はジチロシンにつながる可能性があり、置換反応はさまざまなペプチドアナログを生成することができます。
科学研究への応用
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドには、いくつかの科学研究への応用があります。
化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。
生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路における役割について調査されています。
医学: 生物活性特性による潜在的な治療用途。
産業: ペプチドベースの材料と医薬品の開発に使用されます。
科学的研究の応用
L-Isoleucinamide, N-acetyl-L-alanyl-L-alanyl-D-tyrosyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ペプチドは、これらの標的に結合することによって生物学的経路を調節することができ、細胞機能の変化につながります。正確な経路と標的は、特定の状況と用途によって異なります。
類似化合物との比較
類似化合物
- N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミド
- N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-バリル-
独自性
N-アセチル-L-アラニル-L-アラニル-D-チロシル-L-プロリル-L-イソロイシンアミドは、そのアミノ酸の特定の配列のためにユニークであり、それは異なる化学的および生物学的特性を与えます。類似の化合物と比較して、安定性、反応性、および生物活性は異なる可能性があり、特定の研究および産業アプリケーションに価値があります。
特性
CAS番号 |
133683-34-8 |
|---|---|
分子式 |
C28H42N6O7 |
分子量 |
574.7 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H42N6O7/c1-6-15(2)23(24(29)37)33-27(40)22-8-7-13-34(22)28(41)21(14-19-9-11-20(36)12-10-19)32-26(39)17(4)31-25(38)16(3)30-18(5)35/h9-12,15-17,21-23,36H,6-8,13-14H2,1-5H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,39)(H,33,40)/t15-,16-,17-,21+,22-,23-/m0/s1 |
InChIキー |
HEJIKQWSJVRFIV-LDIWCKMVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


